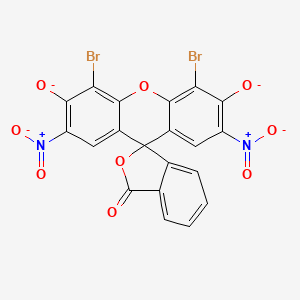
Eosin b diphenol
Overview
Description
Eosin B diphenol (also known as eosin Y) is a synthetic dye that has been used in scientific research for more than a century. It is a phenoxazone dye that is commonly used in histology, immunohistochemistry, and other biological applications. Eosin B diphenol is a bright red to pinkish dye that is soluble in water and has a molecular weight of 454.5 g/mol. It is a hydrophilic compound that has a high affinity for acidic components, making it ideal for use in staining acidic components such as proteins, nucleic acids, and carbohydrates.
Scientific Research Applications
Antimalarial Agent
Eosin B has been used as an effective antimalarial agent. Its efficacy has been confirmed by in vitro models . In a study, Eosin B was trapped inside liposomal nanocarriers and tested on Plasmodium falciparum in culture to evaluate its anti-plasmodial effect . The results indicated a greater effect of liposomal-formulated Eosin B on inhibiting parasite growth compared to the free Eosin B .
Photocatalysis
Organic dyes like Eosin B, which absorb light in the visible region of the electromagnetic spectrum, offer a lower cost, greener alternative to precious metals in photocatalysis . The uses of Eosin B in this context are currently expanding at a significant rate . For a long time, its action as an energy transfer agent dominated, but more recently, there has been a growing interest in its potential as an electron transfer agent .
Energy Transfer Agent
Eosin B has been used as an energy transfer agent for a long time . It has been used in synthetic chemistry sporadically as a photosensitizer for generating singlet oxygen .
Electron Transfer Agent
Recently, there has been a growing interest in the potential of Eosin B as an electron transfer agent . This is a new area of application for Eosin B and is currently under active research .
Drug Delivery
Eosin B has been used in the development of liposomal nanocarriers for drug delivery . In a study, Eosin B was trapped inside liposomal nanocarriers by thin layer hydration method and its optimization was performed based on size, polydispersity index, and drug entrapment efficiency .
Paint and Dye Industry
Eosin B has been used in the paint and dye industry for a long time . For example, Van Gogh used Eosin B in his paint to create a unique purple color .
Mechanism of Action
Target of Action
Eosin B Diphenol, a form of eosin, is a dye compound . It primarily targets proteins containing amino acid residues such as arginine and lysine . These proteins are often involved in various biological processes, making Eosin B Diphenol a versatile compound in biological research.
Mode of Action
Eosin B Diphenol interacts with its targets through energy transfer and electron transfer . It has been used for a long time as an energy transfer agent, but more recently, there has been a growing interest in its potential as an electron transfer agent . The compound’s interaction with its targets leads to changes in the targets’ properties, which can be used to study various biological phenomena.
Biochemical Pathways
Eosin B Diphenol affects several biochemical pathways. Its ability to transfer energy and electrons allows it to participate in various reactions . For instance, it can catalyze reactions involving the generation of singlet oxygen , a reactive oxygen species involved in various cellular processes.
Result of Action
The action of Eosin B Diphenol results in molecular and cellular effects. For instance, it can cause changes in the properties of proteins, affecting their function . Additionally, it can generate singlet oxygen, which can cause oxidative damage to cells .
Action Environment
The action of Eosin B Diphenol can be influenced by environmental factors. For example, its use as a photosensitizer for generating singlet oxygen suggests that light could influence its action . Moreover, the compound’s action as an energy and electron transfer agent suggests that its efficacy and stability could be affected by the redox conditions of its environment .
properties
IUPAC Name |
4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQZBWKNGDEDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971798 | |
| Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eosin b diphenol | |
CAS RN |
56360-46-4 | |
| Record name | 4′,5′-Dibromo-2′,7′-dinitrofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56360-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)


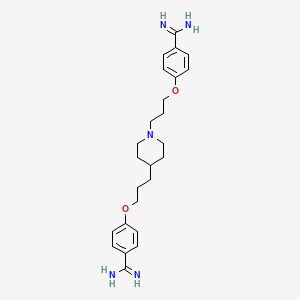

![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
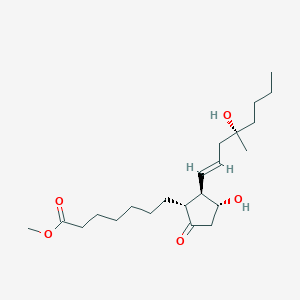
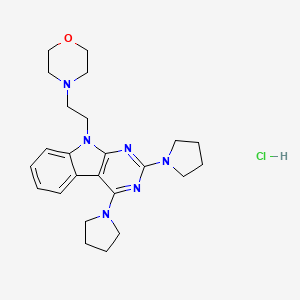
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)
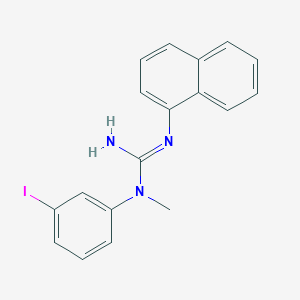
![7,7'-[1,2-Ethanediylbis(4,1-piperidinediyl)bis(methylene)]bis[4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one]](/img/structure/B1241954.png)
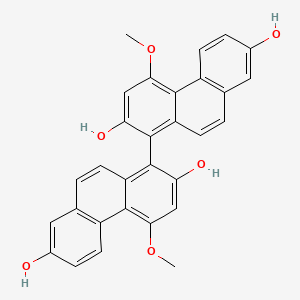
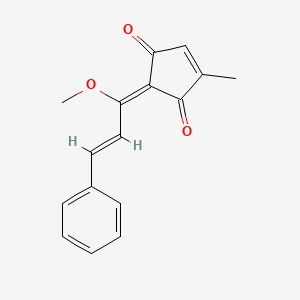
![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)